molecular formula C16H11NO3S B5569167 (2E)-2-[(4-methyl-3-nitrophenyl)methylidene]-1-benzothiophen-3-one

(2E)-2-[(4-methyl-3-nitrophenyl)methylidene]-1-benzothiophen-3-one

Cat. No.: B5569167
M. Wt: 297.3 g/mol
InChI Key: VWWXFKXDQQCUKG-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[(4-methyl-3-nitrophenyl)methylidene]-1-benzothiophen-3-one is a synthetic organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene core with a (4-methyl-3-nitrophenyl)methylidene substituent at the 2-position

Scientific Research Applications

(2E)-2-[(4-methyl-3-nitrophenyl)methylidene]-1-benzothiophen-3-one has several scientific research applications:

Safety and Hazards

Nitro compounds can be explosive under certain conditions, so care should be taken when handling this compound. Additionally, many organic compounds can be harmful or toxic, so appropriate safety measures should be taken when handling and storing this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-methyl-3-nitrophenyl)methylidene]-1-benzothiophen-3-one typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-methyl-3-nitrobenzaldehyde and 1-benzothiophen-3-one in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-methyl-3-nitrophenyl)methylidene]-1-benzothiophen-3-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in an aqueous medium.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Reduction: (2E)-2-[(4-methyl-3-aminophenyl)methylidene]-1-benzothiophen-3-one.

    Oxidation: (2E)-2-[(4-carboxy-3-nitrophenyl)methylidene]-1-benzothiophen-3-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-methyl-3-nitrophenyl)methylidene]-1-benzothiophen-3-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[(4-methyl-3-nitrophenyl)methylidene]-1-benzothiophen-3-one is unique due to its benzothiophene core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2E)-2-[(4-methyl-3-nitrophenyl)methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3S/c1-10-6-7-11(8-13(10)17(19)20)9-15-16(18)12-4-2-3-5-14(12)21-15/h2-9H,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWXFKXDQQCUKG-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.